molecular formula C6H12O2 B024598 (4R)-4-hydroxyhexan-2-one CAS No. 106353-47-3

(4R)-4-hydroxyhexan-2-one

Cat. No.: B024598
CAS No.: 106353-47-3
M. Wt: 116.16 g/mol
InChI Key: ODWYTDVNWFBCLV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Oxohexane-3-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a ketone group at the fifth position and a hydroxyl group at the third position of a hexane chain. Its unique structure allows it to participate in various chemical reactions and makes it valuable in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Oxohexane-3-ol can be achieved through several methods. One common approach involves the reduction of 5-oxohexanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions. Another method includes the oxidation of ®-5-hydroxyhexane-3-ol using oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the production of ®-5-Oxohexane-3-ol may involve catalytic hydrogenation of 5-oxohexanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-5-Oxohexane-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-oxohexanoic acid, 5-hydroxyhexanoic acid.

    Reduction: ®-5-hydroxyhexane-3-ol.

    Substitution: Various substituted hexane derivatives.

Scientific Research Applications

®-5-Oxohexane-3-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-5-Oxohexane-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Oxohexane-3-ol
  • 5-Hydroxyhexane-3-one
  • 5-Oxohexanoic acid

Uniqueness

®-5-Oxohexane-3-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-5-Oxohexane-3-ol. Its specific functional groups also make it versatile in various chemical reactions and applications.

Properties

CAS No.

106353-47-3

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(4R)-4-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

ODWYTDVNWFBCLV-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CC(=O)C)O

SMILES

CCC(CC(=O)C)O

Canonical SMILES

CCC(CC(=O)C)O

Synonyms

2-Hexanone, 4-hydroxy-, (4R)- (9CI)

Origin of Product

United States

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